Cyclopentyl 1-iodoethyl carbonate

Description

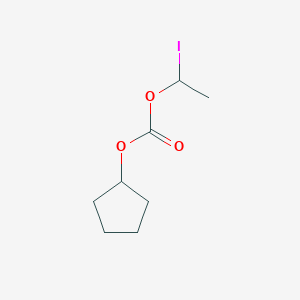

Cyclopentyl 1-iodoethyl carbonate is an organoiodine compound featuring a cyclopentyl group linked via a carbonate ester to an iodoethyl moiety. The cyclopentyl group confers steric bulk and stability, while the iodine atom enhances electrophilicity, making the compound reactive in substitution or elimination reactions .

Properties

CAS No. |

127423-25-0 |

|---|---|

Molecular Formula |

C8H13IO3 |

Molecular Weight |

284.09 g/mol |

IUPAC Name |

cyclopentyl 1-iodoethyl carbonate |

InChI |

InChI=1S/C8H13IO3/c1-6(9)11-8(10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

PAQIMGWTGQDDHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(OC(=O)OC1CCCC1)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stability Comparisons

Key Compounds Analyzed :

Dicyclopentyl Methylphosphonate (CAS 22583-27-3)

Cyclopentylamine (CPA)

Ethyl S-Sodium Methylphosphonothiolate (CAS 22307-81-9)

Pinacolyl S-2-Dimethylaminoethyl Ethylphosphonothiolate (CAS 464-07-3)

Key Findings :

- Bond Stability : Cyclopentyl-containing compounds exhibit consistent bond dissociation energies (~5.7 eV for N–C in CPA) regardless of the heteroatom (O, N), suggesting cyclopentyl groups stabilize adjacent bonds . This contrasts with linear alkyl chains (e.g., ethyl), where dissociation energies vary by heteroatom (8.3 eV for N–C vs. 9.0 eV for O–C) .

- Steric Effects: The cyclopentyl group in this compound likely impedes nucleophilic attack at the carbonate group, similar to steric hindrance observed in cyclopentyl methanones . This contrasts with less hindered analogs like ethyl S-sodium methylphosphonothiolate, which exhibit higher aqueous reactivity .

- Synthetic Pathways : Cyclopentyl groups are often introduced via alkylation (e.g., using bromocyclopentane in DMF with K₂CO₃) , a method likely applicable to this compound. Yields for cyclopentyl derivatives (e.g., 71% for 2c in purine synthesis ) suggest moderate efficiency compared to linear alkyl analogs.

Functional Group Comparisons

- Iodoethyl vs. Methyl/Ethyl Groups: The iodine atom in this compound enhances leaving-group ability, making it more reactive in nucleophilic substitutions than non-halogenated analogs (e.g., dicyclopentyl methylphosphonate) .

- Carbonate vs. Phosphonate Esters: Carbonates are generally more hydrolytically labile than phosphonates. For example, ethyl S-sodium methylphosphonothiolate exhibits ionic stability in water , whereas this compound may undergo faster hydrolysis under basic conditions.

Ion Mobility and Analytical Behavior

This compound may exhibit reduced ion mobility in mass spectrometry due to its molecular weight (~260 g/mol) and steric bulk, akin to cyclopentyl methanones . Linear alkyl analogs (e.g., ethyl derivatives) show sharper peaks in ion-mobility spectra due to lower steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.